molecular formula C21H22O11 B1665800 Astilbin CAS No. 29838-67-3

Astilbin

Cat. No. B1665800
CAS RN: 29838-67-3
M. Wt: 450.4 g/mol
InChI Key: ZROGCCBNZBKLEL-MPRHSVQHSA-N
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Description

Astilbin is a flavanonol, a type of flavonoid . It is the (2R-trans)-isomer; neoisoastilbin is the (2S-cis)-isomer and isoastilbin is the (2R-cis)-isomer . Astilbin can be found in St John’s wort (Hypericum perforatum), in Dimorphandra mollis (Fava d’anta, Fabaceae), in the leaves of Harungana madagascariensis (Hypericaceae), in the rhizome of Astilbe thunbergii, in the root of Astilbe odontophylla (Saxifragaceae), in the rhizome of Smilax glabra (Chinaroot, Smilacaceae) and in the bark of Hymenaea martiana .


Molecular Structure Analysis

Astilbin has the molecular formula C21H22O11 and a molecular weight of 450.39 g/mol . The IUPAC name of Astilbin is (2R,3R)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-2,3-dihydro-4H-1-benzopyran-4-one .


Physical And Chemical Properties Analysis

Astilbin has the molecular formula C21H22O11 and a molecular weight of 450.39 g/mol . It appears as a brown powder .

Scientific Research Applications

Anti-inflammatory Applications

Astilbin has been shown to possess significant anti-inflammatory properties. Research indicates that it can modulate immune responses and suppress inflammatory markers, making it a potential therapeutic agent for conditions characterized by inflammation .

Immunomodulatory Effects

Studies suggest that Astilbin may have immunosuppressive activities, which could be beneficial in treating autoimmune diseases or in organ transplantation scenarios to prevent rejection .

Antioxidant Activity

Astilbin’s antioxidant properties are well-documented. It can interact with human serum albumin and enhance its antioxidant activity, potentially offering protection against oxidative stress-related damage .

Anti-diabetic Potential

Research has explored Astilbin’s ability to exert anti-diabetic effects, possibly through the modulation of glucose metabolism or insulin signaling pathways .

Cardiovascular Protection

Astilbin may offer cardiovascular benefits by protecting against heart-related conditions, possibly through its antioxidant and anti-inflammatory effects .

Acute Lung Injury Alleviation

In the context of sepsis-induced acute lung injury, Astilbin has been found to alleviate symptoms and reduce pulmonary edema, suggesting a role in respiratory therapeutic strategies .

Dermatological Applications

Astilbin reduces ROS (Reactive Oxygen Species) accumulation and VEGF (Vascular Endothelial Growth Factor) expression, which are factors involved in skin conditions such as psoriasis .

Pain Management

The analgesic properties of Astilbin have been investigated, particularly for managing inflammatory pain, highlighting the importance of flavonoids like Astilbin in pharmacological applications related to pain relief .

Mechanism of Action

Astilbin is a dihydroflavonol natural product isolated from a variety of food and medicinal herbs, such as Smilax glabra Roxb . It has been recognized for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and immunosuppressive activities .

Target of Action

Astilbin primarily targets human umbilical vein endothelial cells (HUVECs) and T lymphocytes . In HUVECs, it promotes angiogenesis, which is the formation of new blood vessels . In T lymphocytes, astilbin selectively inhibits activated cells, which is beneficial for the treatment of human immune diseases .

Mode of Action

Astilbin interacts with its targets in a dose-dependent manner. In HUVECs, it increases the ability of these cells to proliferate, migrate, and undergo cell invasion and tube formation . In T lymphocytes, astilbin suppresses the function of inflammatory cells by inhibiting the PI3K/AKT, TLR4/MyD88/NF-κB pathways .

Biochemical Pathways

Astilbin affects several biochemical pathways. It activates the PI3K/Akt and MAPK/ERK dependent signaling pathways in HUVECs . In T lymphocytes, it inhibits the PI3K/AKT, TLR4/MyD88/NF-κB pathways . These pathways are crucial for cell proliferation, migration, and inflammation.

Pharmacokinetics

Astilbin has poor oral absolute bioavailability due to its low permeability and solubility . After oral administration of astilbin to rats, the plasma elimination half-lives were approximately 101 to 109 minutes . This suggests that both oral absorption and clearance of astilbin in rats are rapid after oral administration .

Result of Action

The molecular and cellular effects of astilbin’s action are significant. It exhibits pro-angiogenic activity in HUVECs and VRI-induced vascular insufficient zebrafish . It also suppresses the function of inflammatory cells by inhibiting the PI3K/AKT, TLR4/MyD88/NF-κB pathways . These results suggest that astilbin could be further developed as a potential agent in the prevention or treatment of insufficient angiogenesis related diseases and inflammation .

Action Environment

The action of astilbin can be influenced by environmental factors. For instance, the presence of human serum albumin reduces the antioxidant capacity of astilbin . Moreover, the production of astilbin can be enhanced in genetically-engineered Escherichia coli BL21 (DE3) by improving the intracellular TDP-L-rhamnose pool .

Safety and Hazards

Astilbin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Astilbin has promising pharmacological activities for managing inflammation, cancerous tumors, microbial infections, oxidative stress, cardiovascular disease, and liver disorders . Future research will focus on optimization of the culture conditions for fungal growth to increase the biomass yield, which should further improve the taxifolin yield .

properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROGCCBNZBKLEL-MPRHSVQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501019948
Record name Astilbin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Astilbin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033850
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

29838-67-3
Record name Astilbin
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Astilbin
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Record name Astilbin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-3,4-dihydro-2H-chromen-3-yl 6-deoxy-α-L-mannopyranoside
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Record name Astilbin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033850
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

179 - 180 °C
Record name Astilbin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033850
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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